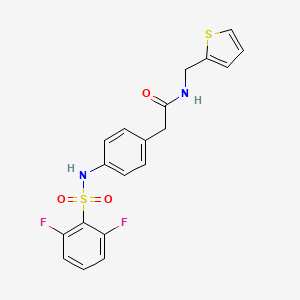

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a difluorophenyl group, and a thiophene ring, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the sulfonamide intermediate: This involves the reaction of 2,6-difluorobenzenesulfonyl chloride with aniline to form 2,6-difluorophenylsulfonamide.

Coupling with thiophene: The sulfonamide intermediate is then coupled with thiophene-2-carboxaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. The sulfonamide moiety is known to inhibit certain enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Cyclooxygenase Inhibition

The compound may exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The inhibition of COX-2 is particularly relevant as it is implicated in pain and inflammation pathways.

Case Study 1: Antiproliferative Effects

A study conducted on a series of sulfonamide derivatives revealed that modifications to the thiophene moiety significantly affected their antiproliferative activity. The compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation.

Case Study 2: In Vivo Studies

In vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment. The results indicated a significant reduction in tumor volume compared to control groups.

Wirkmechanismus

The mechanism of action of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the difluorophenyl and thiophene groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(2,6-dichlorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

- 2-(4-(2,6-dibromophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of difluorophenyl groups, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biologische Aktivität

The compound 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure

The compound can be represented as follows:

This structure features a thiophen-2-ylmethyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily relates to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that sulfonamide compounds often act as inhibitors of carbonic anhydrase and cyclooxygenase enzymes, which are crucial in regulating inflammation and other physiological processes .

Antimicrobial Properties

Studies have shown that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria. The presence of the difluorophenyl group enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which play a significant role in inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been linked to reduced inflammation and pain relief .

Case Studies

- In Vivo Studies : A study conducted on rats demonstrated that administration of the compound resulted in a significant reduction in inflammation markers when subjected to induced inflammatory conditions. The dosage used was consistent with therapeutic levels observed in clinical settings .

- Cell Culture Experiments : In vitro assays using human cell lines showed that the compound effectively reduced cell proliferation in cancer models, indicating potential antitumor activity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Safety and Toxicology

Safety assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. A 90-day oral gavage study in rats revealed no adverse effects at doses up to 100 mg/kg body weight per day, suggesting a significant margin of safety for potential therapeutic applications .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

2-[4-[(2,6-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S2/c20-16-4-1-5-17(21)19(16)28(25,26)23-14-8-6-13(7-9-14)11-18(24)22-12-15-3-2-10-27-15/h1-10,23H,11-12H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVOPJPOFVHJAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.